molecular formula C12H9BrFNO2S B12451046 2-bromo-N-(4-fluorophenyl)benzenesulfonamide

2-bromo-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B12451046
M. Wt: 330.17 g/mol
InChI Key: WVLYYXOZUIPMKZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrFNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom and a fluorophenyl group attached to the benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)benzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the presence of the bromine and fluorophenyl groups can enhance binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

2-bromo-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-11-3-1-2-4-12(11)18(16,17)15-10-7-5-9(14)6-8-10/h1-8,15H

InChI Key

WVLYYXOZUIPMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Br

Origin of Product

United States

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